molecular formula C6H6O2 B1268593 3-Cyclopropylprop-2-ynoic acid CAS No. 7358-93-2

3-Cyclopropylprop-2-ynoic acid

Cat. No. B1268593
CAS RN: 7358-93-2
M. Wt: 110.11 g/mol
InChI Key: IJODLTUIUAZITN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds involves strategic approaches to incorporate the cyclopropyl group effectively. Yong et al. (2007) described the syntheses of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives, highlighting the use of diastereoselective cyclopropanation reactions involving ethyl (dimethyl sulfuranylidene) acetate (Yong et al., 2007). These methodologies can be adapted for synthesizing 3-Cyclopropylprop-2-ynoic acid by focusing on the precise incorporation of the cyclopropyl group into the propynoic acid backbone.

Scientific Research Applications

Synthesis of Spiro and Cyclopropyl Compounds

3-Cyclopropylprop-2-ynoic acid is instrumental in synthesizing spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its analogs, as well as cyclopropa[c]quinoline-7b-carboxylic acid. These syntheses involve diastereoselective cyclopropanation reactions, highlighting the chemical's utility in creating structurally complex molecules (Yong et al., 2007).

Role in Amino Acid Derivation

Research has shown that 3-Cyclopropylprop-2-ynoic acid can contribute to the synthesis of new amino acids. For example, it has been used in the separation and characterization of l-threo- and l-erythro-2-amino-3-hydroxyhex-4-ynoic acids, indicating its significance in the field of biochemistry (Niimura & Hatanaka, 1974).

Synthesis of Acetylenic Amino Acids

It also plays a role in the characterization of acetylenic amino acids from natural sources. The structure of these amino acids was determined using techniques like hydrogenation and NMR, underscoring the compound's importance in analytical chemistry (Sung et al., 1969).

Catalytic Applications

In addition, 3-Cyclopropylprop-2-ynoic acid is used in catalytic reactions. For instance, its derivatives play a role in Yb(OTf)3-mediated annulation for synthesizing polysubstituted quinolines. This illustrates its application in facilitating complex organic reactions (Wan et al., 2021).

Safety And Hazards

The safety information available indicates that 3-Cyclopropylprop-2-ynoic acid is potentially harmful if ingested (Xn hazard symbol, hazard code 22) . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-cyclopropylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-6(8)4-3-5-1-2-5/h5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJODLTUIUAZITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348681
Record name 3-cyclopropylprop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylprop-2-ynoic acid

CAS RN

7358-93-2
Record name 3-cyclopropylprop-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYCLOPROPYL-2-PROPYNOIC ACID
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